2-[[3-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
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Description
The compound “2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one” is a complex organic molecule. It contains a pyrido1,2-atriazin-4-one core, which is a type of heterocyclic compound . The molecule also includes a trifluoromethyl group and a benzyl group, both of which are attached to the core via a sulfanyl linkage .
Synthesis Analysis
The synthesis of such compounds often involves the use of cyanuric chloride, a readily available starting material . The chloride ions in cyanuric chloride can be replaced to give several variants of 1,3,5-triazine derivatives . The specific synthesis pathway for this compound is not detailed in the available literature.Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Triazines, including the compound 2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one, belong to an intriguing class of heterocyclic compounds in medicinal chemistry. Triazines, due to their structural variety, have been explored for a wide spectrum of biological activities. They are known for their potential in drug development, showcasing antimicrobial, anticancer, anti-inflammatory, and various other pharmacological properties. The triazine core, specifically, is considered a promising scaffold for the development of future drugs, indicating its significant role in the synthesis of pharmacologically active compounds (Verma, Sinha, & Bansal, 2019).
Reactivity and Biological Activities of Derivatives
1,2,4-Triazines and their derivatives have seen increased interest due to their significant applications in the medicinal, pharmacological, and biological fields. These derivatives serve as vital probes and have been explored for their anticancer, anti-HIV, antimicrobial activities, among others. The reactivity of these compounds varies with factors like solvent polarity, temperature, and the type of tautomeric forms present, indicating their complex and versatile nature in chemical reactions (Makki, Abdel-Rahman, & Alharbi, 2019).
Advancements in Mesogens with Triazine Core
Research on triazine-based mesogens has been gaining attention due to their potential in charge and energy transport investigations and their applications in organo-electronic devices. Triazine-based discotic liquid crystals, in particular, have been the subject of recent research, highlighting the structural modifications undertaken by researchers across the globe. These studies are crucial for understanding structure-property relationships and developing materials for commercial applications like liquid crystal displays and other organo-electronic applications (Devadiga & Ahipa, 2019).
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3OS/c16-15(17,18)11-5-3-4-10(8-11)9-23-13-19-12-6-1-2-7-21(12)14(22)20-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJCMILFXSRBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326663 |
Source
|
Record name | 2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815689 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303145-15-5 |
Source
|
Record name | 2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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